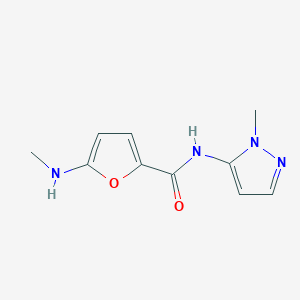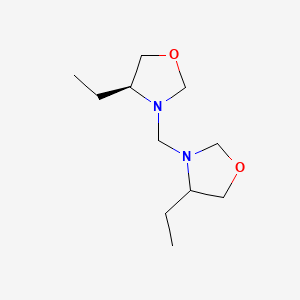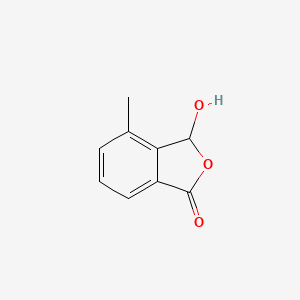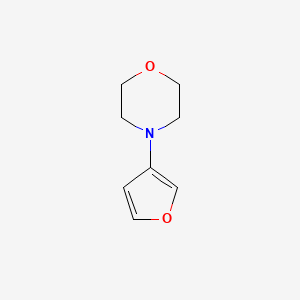
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is a structural analog of proline, featuring an amino group at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis One common method includes the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. Enzymatic methods, such as the use of transaminases or hydroxylases, can be employed to introduce the functional groups at the desired positions with high specificity.
化学反応の分析
Types of Reactions
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides, anhydrides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl group.
科学的研究の応用
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the stabilization of protein conformations.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism by which (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects is primarily through its incorporation into peptides and proteins. The presence of the hydroxyl and amino groups allows it to participate in hydrogen bonding and other interactions that stabilize protein structures. Additionally, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Proline: A structurally similar amino acid but lacks the hydroxyl group at the 3-position.
Hydroxyproline: Similar to (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid but with different stereochemistry.
4-Aminoproline: Lacks the hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC名 |
(2S,3S,4R)-4-amino-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-1-7-3(4(2)8)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChIキー |
GYHVXZXKXZOKPS-UZBSEBFBSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)N |
正規SMILES |
C1C(C(C(N1)C(=O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)



![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)



![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)



